Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is a synthetic compound developed in the search for novel GABA (gamma-aminobutyric acid) uptake inhibitors. [ [] ] While its structure bears resemblance to tiagabine, a known GABA uptake inhibitor used as an anticonvulsant drug, this compound itself has not been developed for clinical use. Its primary role in scientific research lies in its ability to potently and selectively inhibit the uptake of GABA by the GABA transporter type 1 (GAT-1). [ [] ] This makes it a valuable tool for investigating GABAergic neurotransmission and for developing potential therapeutic agents for neurological disorders.
The synthesis of ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is achieved through a multi-step process. The process involves the utilization of diaryloxime or diarylvinyl ether functionalities linked to cyclic amino acid moieties. [ [] ] This approach is based on a model of ligand interaction at the GAT-1 uptake site, which proposes an interaction between an electronegative region in the inhibitor molecule and a positively charged domain within the GAT-1 protein structure. [ [] ]
Ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exerts its primary effect by binding to and inhibiting the activity of the GABA transporter type 1 (GAT-1). [ [] ] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking this transporter, ethyl 1-(6,7-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate increases the concentration of GABA in the synaptic cleft, thereby potentiating GABAergic neurotransmission. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8